molecular formula C25H22O6 B3692289 methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate

methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate

Cat. No.: B3692289
M. Wt: 418.4 g/mol
InChI Key: FEGXKURIJHYMMI-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one moiety linked to a furan-2-carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the furan-2-carboxylate group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromen-2-one moiety.

    Substitution: Substitution reactions can occur at the phenyl or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate is unique due to its combination of a chromen-2-one moiety with a furan-2-carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6/c1-4-16-10-20-19(17-8-6-5-7-9-17)12-24(26)31-22(20)13-21(16)29-14-18-11-23(25(27)28-3)30-15(18)2/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGXKURIJHYMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)OC)C)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate
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methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate
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methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate
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methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate
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methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate
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methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate

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